molecular formula C17H14ClN3O B6347392 4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine CAS No. 1354919-79-1

4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6347392
CAS RN: 1354919-79-1
M. Wt: 311.8 g/mol
InChI Key: DTFFPOSTBXNPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CMPPA) is a member of the pyrimidine family and is an important research tool in the field of biochemistry and physiology. CMPPA has been used in a variety of scientific studies due to its unique chemical structure and ability to interact with various biological molecules. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMPPA.

Scientific Research Applications

4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific studies due to its unique chemical structure and ability to interact with various biological molecules. It has been used in studies of enzyme activity, protein-protein interactions, and receptor-ligand interactions. It has also been used as a tool to investigate the effects of drugs on the nervous system and to study the mechanisms of drug action.

Mechanism of Action

4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a reversible inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of monoamines such as serotonin and dopamine. 4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine binds to the active site of MAO, preventing it from breaking down monoamines. This leads to an increase in the levels of monoamines in the brain, which can have a variety of effects depending on the type of monoamine involved.
Biochemical and Physiological Effects
4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to increased mood and improved cognitive function. It has also been found to increase the levels of norepinephrine, which can lead to increased alertness and energy. In addition, 4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been found to reduce the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which can lead to improved memory and learning.

Advantages and Limitations for Lab Experiments

4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively non-toxic. It is also water-soluble, which makes it easy to use in experiments. However, 4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has some limitations. It is a reversible inhibitor of MAO, which means that its effects may be short-lived. In addition, it may have an effect on other enzymes, which could lead to unwanted side effects.

Future Directions

The future of 4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine research is promising. It could be used to study the effects of drugs on the nervous system, to investigate the mechanisms of drug action, and to develop new drugs that target specific enzymes or receptors. In addition, 4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine could be used to study the effects of different drugs on different types of cells, such as neurons, muscle cells, and immune cells. Finally, 4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine could be used to investigate the effects of different drugs on different diseases, such as depression, anxiety, and schizophrenia.

Synthesis Methods

4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is synthesized using a two-step reaction. The first step involves the reaction of 4-chloro-2-nitrophenol and 3-methoxyphenol in the presence of a base, such as sodium hydroxide, to form 4-(2-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-ol. The second step involves the reaction of the pyrimidin-2-ol with thionyl chloride to produce 4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine.

properties

IUPAC Name

4-(2-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O/c1-22-12-6-4-5-11(9-12)15-10-16(21-17(19)20-15)13-7-2-3-8-14(13)18/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFFPOSTBXNPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

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